molecular formula C17H22N4O4 B3747735 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide

Cat. No. B3747735
M. Wt: 346.4 g/mol
InChI Key: QSEKJVFAHKXGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "DMNB-ENB" and is a member of the pyrazole family of compounds.

Scientific Research Applications

DMNB-ENB has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). These enzymes are involved in various physiological processes such as inflammation, pain, and cancer. DMNB-ENB has also been found to exhibit antitumor activity in vitro and in vivo against various cancer cell lines. Additionally, DMNB-ENB has been found to exhibit anticonvulsant and neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as epilepsy.

Mechanism of Action

DMNB-ENB exerts its biological activity by inhibiting the activity of various enzymes such as COX-2, LOX, and PDE. These enzymes are involved in the production of various inflammatory mediators such as prostaglandins, leukotrienes, and cAMP. By inhibiting the activity of these enzymes, DMNB-ENB reduces the production of these inflammatory mediators, leading to a reduction in inflammation, pain, and cancer cell proliferation. DMNB-ENB has also been found to modulate the activity of various ion channels such as voltage-gated sodium channels, leading to its anticonvulsant activity.
Biochemical and Physiological Effects:
DMNB-ENB has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, pain, and cancer cell proliferation by inhibiting the activity of various enzymes such as COX-2, LOX, and PDE. DMNB-ENB has also been found to exhibit antitumor activity in vitro and in vivo against various cancer cell lines. Additionally, DMNB-ENB has been found to exhibit anticonvulsant and neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as epilepsy.

Advantages and Limitations for Lab Experiments

DMNB-ENB has several advantages for lab experiments. It is a potent inhibitor of various enzymes such as COX-2, LOX, and PDE, making it a useful tool for studying the role of these enzymes in various physiological processes. DMNB-ENB has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. However, DMNB-ENB has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of natural compounds in vivo. Additionally, the mechanism of action of DMNB-ENB is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMNB-ENB. One direction is to further elucidate the mechanism of action of DMNB-ENB. This will help to better understand the biological activity of DMNB-ENB and may lead to the development of more potent and selective inhibitors of various enzymes such as COX-2, LOX, and PDE. Another direction is to study the pharmacokinetics and pharmacodynamics of DMNB-ENB in vivo. This will help to determine the optimal dosage and administration route for DMNB-ENB in the treatment of various diseases. Additionally, future studies should investigate the potential toxicity and side effects of DMNB-ENB in vivo to ensure its safety for human use.

properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-4-25-15-9-6-5-8-14(15)18-16(22)10-7-11-20-13(3)17(21(23)24)12(2)19-20/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKJVFAHKXGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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